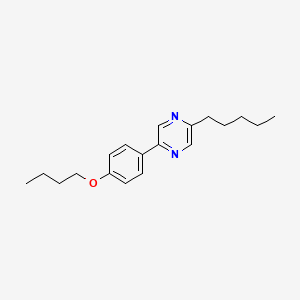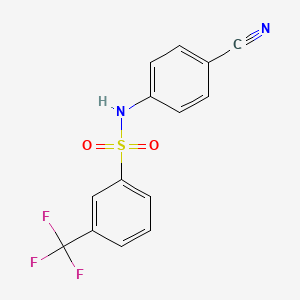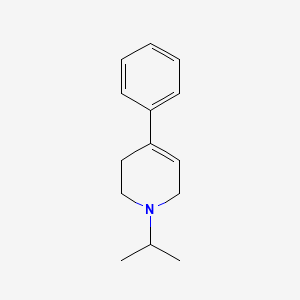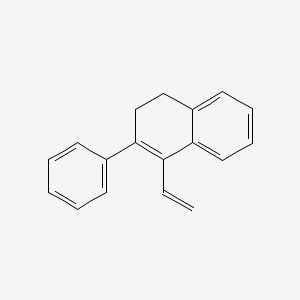
Iodomethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyl octanoate: is an organic compound with the molecular formula C9H17IO2 It is an ester derived from octanoic acid and iodomethane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodomethyl octanoate can be synthesized through the esterification of octanoic acid with iodomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Iodomethyl octanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form octanoic acid or its derivatives.
Oxidation Reactions: The compound can be oxidized to form octanoic acid or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Substitution: Octanoic acid or its esters.
Oxidation: Octanoic acid.
Reduction: Octanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Iodomethyl octanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives of octanoic acid. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It serves as a model compound to investigate the enzymatic processes involved in the breakdown and utilization of fatty acids.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of lubricants and surfactants.
Wirkmechanismus
The mechanism of action of iodomethyl octanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to release octanoic acid and methanol. The compound’s reactivity is influenced by the electronic and steric effects of the octanoate moiety.
Vergleich Mit ähnlichen Verbindungen
Iodomethyl hexanoate: Similar in structure but with a shorter carbon chain.
Iodomethyl decanoate: Similar in structure but with a longer carbon chain.
Bromomethyl octanoate: Similar in structure but with a bromine atom instead of iodine.
Uniqueness: Iodomethyl octanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution reactions. Additionally, the octanoate moiety provides a balance between hydrophobicity and reactivity, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
111013-41-3 |
|---|---|
Molekularformel |
C9H17IO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
iodomethyl octanoate |
InChI |
InChI=1S/C9H17IO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
ZYUZNFLSNNYTHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)


![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)


![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)

